molecular formula C9H10O2 B576509 Bicyclo[3.2.1]octa-2,6-diene-3-carboxylic acid CAS No. 10497-57-1

Bicyclo[3.2.1]octa-2,6-diene-3-carboxylic acid

Cat. No.: B576509
CAS No.: 10497-57-1
M. Wt: 150.177
InChI Key: FKIOICDQRSBEFF-UHFFFAOYSA-N
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Description

Bicyclo[3.2.1]octa-2,6-diene-3-carboxylic acid is an organic compound with the molecular formula C9H10O2. It is characterized by a bicyclic structure that includes a carboxylic acid functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo[3.2.1]octa-2,6-diene-3-carboxylic acid typically involves the Diels-Alder reaction, a [4+2] cycloaddition reaction between a conjugated diene and a dienophile. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or xylene to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

While specific industrial production methods for bicyclo[32These include optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification methods to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Bicyclo[3.2.1]octa-2,6-diene-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylate salts, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the bicyclic ring .

Scientific Research Applications

Bicyclo[3.2.1]octa-2,6-diene-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of bicyclo[3.2.1]octa-2,6-diene-3-carboxylic acid involves its interaction with various molecular targets. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s reactivity and binding properties. The bicyclic structure provides rigidity, affecting how the compound interacts with enzymes and other biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • Bicyclo[2.2.1]hept-2-ene-5-carboxylic acid
  • Bicyclo[3.3.1]nonane-2,6-dione
  • Bicyclo[4.2.1]non-2-ene-5-carboxylic acid

Uniqueness

Bicyclo[3.2.1]octa-2,6-diene-3-carboxylic acid is unique due to its specific bicyclic structure and the presence of a conjugated diene system. This structural feature imparts distinct reactivity patterns compared to other bicyclic compounds, making it valuable in synthetic organic chemistry .

Properties

IUPAC Name

bicyclo[3.2.1]octa-2,6-diene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c10-9(11)8-4-6-1-2-7(3-6)5-8/h1-2,4,6-7H,3,5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKIOICDQRSBEFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(=CC1C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70665680
Record name Bicyclo[3.2.1]octa-2,6-diene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70665680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10497-57-1
Record name Bicyclo[3.2.1]octa-2,6-diene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70665680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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